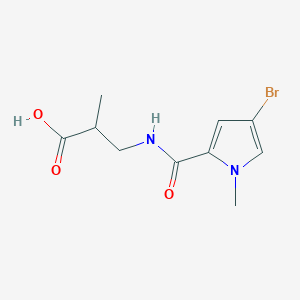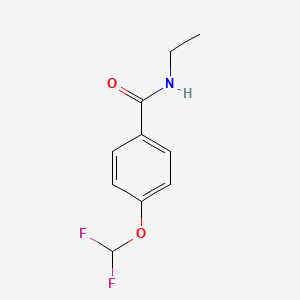
6-chloro-N,N-diphenyl-N'-(prop-2-en-1-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of an allyl group, a chlorine atom, and two phenyl groups attached to the triazine ring. The molecular formula of this compound is C18H16ClN5, and it has a molecular weight of 337.80 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in the presence of solvents such as 1,4-dioxane or 1,2-dichloroethane, and the reaction mixture is refluxed to achieve high yields . The general reaction scheme is as follows:
- Cyanuric chloride is reacted with diphenylamine to form 6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.
- The resulting compound is then reacted with allylamine to introduce the allyl group, forming N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction: The allyl group can undergo oxidation or reduction reactions.
Substitution reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Oxidized products of the allyl group.
Reduction: Reduced products of the allyl group.
Aplicaciones Científicas De Investigación
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N’-cyclopropyl-1,3,5-triazine-2,4-diamine
- 6-Chloro-N,N-diphenyl-N’-p-tolyl-1,3,5-triazine-2,4-diamine
Uniqueness
N’-Allyl-6-chloro-N,N-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the allyl group with the triazine ring and phenyl groups makes this compound a valuable intermediate for the synthesis of various derivatives with diverse applications.
Propiedades
Fórmula molecular |
C18H16ClN5 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
6-chloro-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16ClN5/c1-2-13-20-17-21-16(19)22-18(23-17)24(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2,(H,20,21,22,23) |
Clave InChI |
UFRABXPWGAAAQK-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NC(=NC(=N1)Cl)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1,1'-Biphenyl]-4-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14916598.png)

![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)

![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)

![Ethyl 4-[(1-oxidoisonicotinoyl)amino]benzoate](/img/structure/B14916649.png)





![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)

